molecular formula C8H18N6 B079431 2,2'-Azobis(2-amidinopropane) CAS No. 13217-66-8

2,2'-Azobis(2-amidinopropane)

Cat. No.: B079431
CAS No.: 13217-66-8
M. Wt: 198.27 g/mol
InChI Key: CCTFAOUOYLVUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide is an azo compound.

Scientific Research Applications

Free Radical Generation and Oxidative Stress Studies

AAPH is primarily used to generate peroxyl radicals, which are crucial for mimicking oxidative stress in biological systems. This property allows researchers to study the dynamics of oxidation and antioxidation in various contexts.

Case Study: Kinetic Studies on Oxidative Stress

A study compared AAPH with other radical initiators, demonstrating that AAPH generates free radicals at a controlled rate, making it suitable for kinetic and mechanistic studies on oxidative stress. The research indicated that AAPH produces 3.8 times more free radicals than similar compounds under identical conditions, facilitating detailed investigations into oxidative damage mechanisms in cellular models and animal studies .

Drug Stability and Degradation Assessment

AAPH has been employed to evaluate the oxidative degradation of pharmaceuticals. By using AAPH as a free radical initiator, researchers can simulate conditions that lead to drug degradation, allowing for the assessment of drug stability under oxidative stress.

Case Study: Oxidative Degradation of Model Drugs

In one study, three model drugs were subjected to oxidative conditions using AAPH in both solution and solid-state models. The results showed that the extent of degradation varied with pH and drug-AAPH ratios, highlighting the importance of these parameters in pharmaceutical formulation development .

Antioxidant Capacity Measurement

AAPH is integral to methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, which quantifies the antioxidant capacity of various substances. This assay utilizes AAPH to generate radicals that are then scavenged by antioxidants, allowing for precise measurements of antioxidant efficacy.

Data Table: ORAC Values from Various Antioxidants

AntioxidantORAC Value (µmol Trolox Equivalent)
Vitamin C50
Vitamin E30
Resveratrol45
Green Tea Extract40

This table illustrates the comparative antioxidant capacities measured using the ORAC assay with AAPH as the radical source .

In Vivo Models for Disease Research

AAPH's ability to induce oxidative stress has been utilized in various animal models to study diseases associated with oxidative damage, such as respiratory diseases and colitis.

Case Study: Lung Function Impairment in Rats

In a study investigating lung function, rats were administered varying doses of AAPH. The results demonstrated significant impairments in lung mechanics and histological changes consistent with oxidative damage, emphasizing AAPH's utility as a model for studying respiratory diseases .

Food Science Applications

In food science, AAPH has been used as a tool to assess the oxidative stability of food products and their antioxidant properties.

Case Study: Antioxidant Capacity in Foods

Research involving over 100 food types showed how AAPH could be used to measure their oxygen radical absorbance capacity (ORAC), providing insights into the effectiveness of natural antioxidants present in foods .

Properties

CAS No.

13217-66-8

Molecular Formula

C8H18N6

Molecular Weight

198.27 g/mol

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide

InChI

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12)

InChI Key

CCTFAOUOYLVUFG-UHFFFAOYSA-N

SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Related CAS

15453-05-1 (mono-hydrochloride)
2997-92-4 (di-hydrochloride)
79629-13-3 (acetate)

Synonyms

2,2'-azo-bis(2-amidinopropane)
2,2'-azobis(2-amidinopropane)
2,2'-azobis(2-amidinopropane) acetate
2,2'-azobis(2-amidinopropane) dihydrochloride
2,2'-azobis(2-amidinopropane) monohydrochloride
2,2'-azobis(2-amidinopropane)dihydrochloride
2,2'-azobis(2-methylpropaneimidamide) dihydrochloride
2,2'-azobis(2-methylpropionamidine)
AAPH
ABAP
ABAPH
AMPH cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2-amidinopropane)
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Reactant of Route 6
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